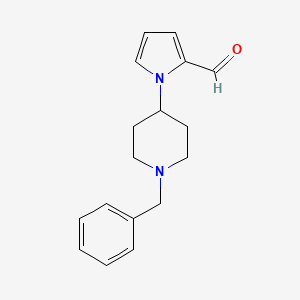

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a pyrrole ring with an aldehyde functional group

Vorbereitungsmethoden

The synthesis of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with pyrrole-2-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve catalysts to facilitate the process. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones

Common reagents and conditions used in these reactions include solvents like ethanol, THF, and dichloromethane, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects

Wirkmechanismus

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Vergleich Mit ähnlichen Verbindungen

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound also features a benzylpiperidine moiety but with an acetohydrazide functional group instead of a pyrrole ring.

4-Benzylpiperidine: A simpler compound with a benzyl group attached to a piperidine ring, lacking the pyrrole and aldehyde functionalities

The uniqueness of this compound lies in its combination of the piperidine, benzyl, and pyrrole moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and neuroprotective properties, supported by various research findings and data.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzylpiperidine moiety and an aldehyde group. Its structure suggests potential interactions with biological targets, which have been explored in various studies.

Antimalarial Activity

Research has highlighted the antimalarial properties of pyrrole derivatives, including this compound. In vitro studies have demonstrated that several pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Efficacy

A study evaluated the in vitro activity against the chloroquine-resistant P. falciparum K1 strain. Compounds were screened for their half-maximal effective concentration (EC50) values, revealing that many exhibited sub-micromolar potency. For instance:

| Compound | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | <10 | High |

| Other Active Compounds | <10 | Varies |

This indicates that this compound has a favorable selectivity for the parasite over mammalian cells, suggesting a lower risk of toxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits significant cytotoxic effects on cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Apoptosis induction |

| A549 | 4.53 | Cell cycle arrest |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including disruption of the cell cycle and induction of programmed cell death .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds with similar structures, particularly those containing piperidine and pyrrole moieties. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Mechanistic Insights

Research indicates that derivatives similar to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters like dopamine .

Eigenschaften

IUPAC Name |

1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKCLZHSRKOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.